molecular formula C7H6N2O3 B3028878 4-Nitrobenzaldoxime CAS No. 3717-19-9

4-Nitrobenzaldoxime

Cat. No.: B3028878
CAS No.: 3717-19-9
M. Wt: 166.13 g/mol
InChI Key: WTLPAVBACRIHHC-VMPITWQZSA-N
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Description

4-Nitrobenzaldoxime is an organic compound with the molecular formula C7H6N2O3. It is derived from 4-nitrobenzaldehyde and is characterized by the presence of a nitro group (-NO2) and an oxime group (-C=NOH) attached to a benzene ring. This compound is known for its applications in various chemical reactions and research fields.

Mechanism of Action

Mode of Action

The exact mode of action of 4-Nitrobenzaldoxime is currently not well-documented. Oximes are known to act as nucleophilic compounds, reacting with electrophilic carbonyl groups. This property is often utilized in the formation and cleavage of bonds in biochemical reactions .

Biochemical Pathways

It’s known that oximes can participate in various biochemical reactions due to their ability to form and break bonds with carbonyl groups .

Result of Action

Given its chemical structure, it may participate in various biochemical reactions, influencing cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrobenzaldoxime can be synthesized through the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under mild acidic conditions. The general reaction is as follows:

4-Nitrobenzaldehyde+Hydroxylamine HydrochlorideThis compound+Water+Hydrochloric Acid\text{4-Nitrobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Hydrochloric Acid} 4-Nitrobenzaldehyde+Hydroxylamine Hydrochloride→this compound+Water+Hydrochloric Acid

The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzaldoxime undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming different derivatives.

    Dehydration: The oxime group can be dehydrated to form nitriles using dehydrating agents like phosphorus pentachloride (PCl5).

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

    Dehydration: Phosphorus pentachloride or thionyl chloride (SOCl2).

Major Products Formed

    Reduction: 4-Aminobenzaldoxime.

    Substitution: Various substituted oxime derivatives.

    Dehydration: 4-Nitrobenzonitrile.

Scientific Research Applications

4-Nitrobenzaldoxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzaldehyde
  • 4-Nitrobenzonitrile
  • 4-Aminobenzaldoxime

Comparison

4-Nitrobenzaldoxime is unique due to the presence of both nitro and oxime groups, which confer distinct chemical reactivity. Compared to 4-nitrobenzaldehyde, it has an additional oxime group, making it more versatile in chemical reactions. Compared to 4-nitrobenzonitrile, it has an oxime group instead of a nitrile group, allowing for different reaction pathways. 4-Aminobenzaldoxime, on the other hand, has an amino group instead of a nitro group, leading to different chemical and biological properties.

Properties

IUPAC Name

(NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLPAVBACRIHHC-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-37-9
Record name Benzaldehyde, p-nitro-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-nitrobenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Nitrobenzaldoxime
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDD4LR8AM2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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